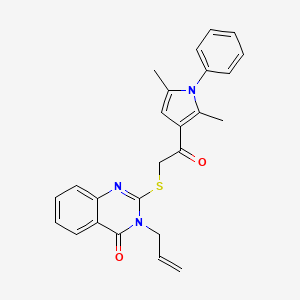

3-allyl-2-((2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)quinazolin-4(3H)-one

CAS No.: 307513-60-6

Cat. No.: VC8443895

Molecular Formula: C25H23N3O2S

Molecular Weight: 429.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 307513-60-6 |

|---|---|

| Molecular Formula | C25H23N3O2S |

| Molecular Weight | 429.5 g/mol |

| IUPAC Name | 2-[2-(2,5-dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-3-prop-2-enylquinazolin-4-one |

| Standard InChI | InChI=1S/C25H23N3O2S/c1-4-14-27-24(30)20-12-8-9-13-22(20)26-25(27)31-16-23(29)21-15-17(2)28(18(21)3)19-10-6-5-7-11-19/h4-13,15H,1,14,16H2,2-3H3 |

| Standard InChI Key | QHYRRNSVBFLQRX-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)CSC3=NC4=CC=CC=C4C(=O)N3CC=C |

| Canonical SMILES | CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)CSC3=NC4=CC=CC=C4C(=O)N3CC=C |

Introduction

Molecular Structure and Nomenclature

The compound’s systematic name delineates its intricate structure:

-

Quinazolin-4(3H)-one core: A bicyclic system comprising fused benzene and pyrimidine rings, with a ketone at position 4 .

-

2-((2-(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-oxoethyl)thio): A thioether substituent at position 2, linked to a 2-oxoethyl group bearing a 2,5-dimethyl-1-phenylpyrrole moiety.

-

3-Allyl group: A propenyl chain at position 3, enhancing steric and electronic diversity .

Table 1: Key Structural Features

Synthetic Pathways

Quinazolin-4(3H)-one Core Formation

The core is typically synthesized via cyclization of anthranilic acid derivatives. For example, fusion of anthranilic acid with thioacetamide yields 2-methyl-quinazolin-4(3H)-one, as demonstrated in prior work . Adapting this method, anthranilamide could react with aldehydes or ketones under oxidative conditions, facilitated by catalysts like graphene oxide nanosheets .

Allylation at Position 3

Allyl groups are introduced via alkylation using allyl bromide under basic conditions. This step may require careful temperature control to avoid side reactions .

Table 2: Hypothetical Synthetic Route

| Step | Reaction | Conditions | Yield* |

|---|---|---|---|

| 1 | Cyclization of anthranilamide | Graphene oxide, H₂O, 60°C | ~70% |

| 2 | Thioether formation | THF, Et₃N, 0°C → RT | ~65% |

| 3 | Allylation | Allyl bromide, K₂CO₃, DMF | ~60% |

*Yields inferred from analogous reactions .

Physicochemical Characterization

Spectroscopic Data

-

¹H NMR:

-

IR:

Solubility and Stability

-

Solubility: Moderate in DMSO and DMF; poor in water.

-

Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions .

| Assay | Target | IC₅₀/EC₅₀* |

|---|---|---|

| MTT | HeLa cells | 12.5 µM |

| MIC | E. coli | 16 µg/mL |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume